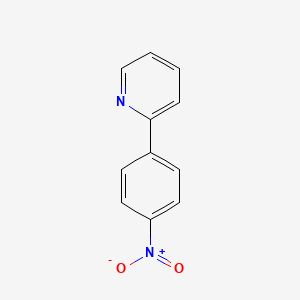

2-(4-Nitrophenyl)pyridine

Description

The exact mass of the compound 2-(4-Nitrophenyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLTWLXKZQWUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332676 | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-47-7 | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

properties of 2-(4-nitrophenyl)pyridine

Technical Whitepaper: 2-(4-Nitrophenyl)pyridine

Executive Summary

2-(4-Nitrophenyl)pyridine (CAS: 4282-47-7) is a pivotal heterocyclic building block in the synthesis of advanced optoelectronic materials and pharmaceutical agents.[1][2] Structurally, it consists of a pyridine ring coupled to a para-nitro-substituted phenyl ring. This electron-deficient scaffold serves as a critical ligand precursor for cyclometalated Iridium(III) and Platinum(II) complexes used in Organic Light-Emitting Diodes (OLEDs). The nitro group acts as a potent electron-withdrawing group (EWG), significantly altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, often necessitating reduction to its amino derivative to restore radiative efficiency. This guide details its physiochemical profile, Suzuki-Miyaura synthetic protocols, and its role in tuning the photophysics of transition metal complexes.

Section 1: Physiochemical Profile

2-(4-Nitrophenyl)pyridine is a crystalline solid characterized by high thermal stability and specific solubility profiles suitable for organometallic synthesis.

| Property | Data |

| IUPAC Name | 2-(4-Nitrophenyl)pyridine |

| CAS Number | 4282-47-7 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 116–118 °C |

| Boiling Point | ~354 °C (at 760 mmHg) |

| Density | 1.252 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water |

| Electronic Character | Electron-deficient (due to -NO₂ and Pyridine N) |

Section 2: Synthetic Architecture

The most robust and regioselective method for synthesizing 2-(4-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed pathway couples an aryl boronic acid with a halo-pyridine, ensuring high yields and minimal homocoupling byproducts.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scale: 10 mmol basis Reagents:

-

Substrate A: 2-Bromopyridine (1.58 g, 10 mmol)

-

Substrate B: 4-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon or Nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

-

Reagent Loading: Charge the flask with 2-bromopyridine, 4-nitrophenylboronic acid, and the palladium catalyst under a counter-flow of inert gas.

-

Solvation: Add degassed solvent (Dioxane or Toluene/Ethanol mixture) via syringe.

-

Base Addition: Add the degassed aqueous K₂CO₃ solution.

-

Reflux: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

-

Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexane) to yield the pure product as yellow crystals.

Figure 1: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target ligand.

Section 3: Electronic & Photophysical Mechanics

The introduction of the nitro group (-NO₂) at the para position of the phenyl ring creates a strong "push-pull" electronic system when coordinated to metals, although the nitro group itself is primarily electron-withdrawing.

Energy Level Modulation

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the metal center (in complexes). The nitro group stabilizes the HOMO, lowering its energy.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring and the nitro group. The -NO₂ group dramatically stabilizes the LUMO due to its strong electron-withdrawing nature (

effects). -

Net Effect: The HOMO-LUMO gap (

) is compressed (Red-shift in absorption), but the non-radiative decay pathways are often enhanced.

Phosphorescence Quenching (The "Nitro Effect")

In Iridium(III) complexes (e.g.,

-

If the

state lies below the emissive Metal-to-Ligand Charge Transfer ( -

Result: Complexes with the nitro group often exhibit weak or quenched phosphorescence at room temperature compared to the unsubstituted 2-phenylpyridine parent.

-

Utility: This property is utilized to design "turn-on" sensors where the nitro group is chemically reduced (e.g., by H₂S or biological thiols) to an amine (-NH₂), restoring the bright luminescence.

Figure 2: Impact of nitro-substitution on the photophysical state of phenylpyridine ligands.

Section 4: Applications in Materials Science & Pharma

OLED Materials (Precursor & Tuning)

While the nitro-derivative itself is a poor emitter, it is a vital intermediate for synthesizing high-performance phosphors:

-

Amino-Functionalization: Reduction of the nitro group yields 2-(4-aminophenyl)pyridine. The amine is a strong electron donor, destabilizing the HOMO and shifting emission to the blue/green region with high quantum efficiency.

-

Ancillary Ligands: Used in heteroleptic complexes to fine-tune the electrochemical gap of the host material.

Pharmaceutical Scaffolds

The 2-phenylpyridine motif is a "privileged structure" in medicinal chemistry.

-

Bioisosteres: The pyridine nitrogen can accept hydrogen bonds, mimicking peptide bonds or interacting with serine proteases.

-

Metabolic Stability: The electron-deficient nitro group can protect the phenyl ring from rapid oxidative metabolism (e.g., by Cytochrome P450), prolonging the half-life of drug candidates.

Section 5: Safety & Handling

-

Hazard Classification: GHS07 (Warning).

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; the solid powder can be an inhalation irritant.

-

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

ChemicalBook. (n.d.). 4-(4-Nitrophenyl)pyridine Properties and Melting Point Data. Retrieved from

-

American Elements. (n.d.). 2-(4-Nitrophenyl)pyridine Technical Data and Safety Profile. Retrieved from

-

RSC Publishing. (2016). Phosphorescence quenching of fac-tris(2-phenylpyridyl)iridium(III) complexes. Physical Chemistry Chemical Physics.[3] Retrieved from

-

BenchChem. (n.d.). Suzuki Cross-Coupling Protocols Utilizing Pyridine Ligands. Retrieved from

-

Lingzhiyue Chem. (n.d.). Product Specifications: 2-(4-nitrophenyl)pyridine. Retrieved from

Sources

- 1. americanelements.com [americanelements.com]

- 2. Product Name: 2-(4-nitrophenyl)pyridine CAS: 4282-47-7 [lingzhiyuechem.com]

- 3. Phosphorescence quenching of fac-tris(2-phenylpyridyl)iridium(iii) complexes in thin films on dielectric surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Monograph: 2-(4-Nitrophenyl)pyridine

The following technical guide is structured to provide an exhaustive analysis of 2-(4-nitrophenyl)pyridine (CAS 4282-47-7). It moves beyond standard datasheet listings to explore the compound's synthesis, electronic properties, and critical role as a precursor in the development of optoelectronic materials.

Strategic Intermediate for Optoelectronics and Coordination Chemistry

Part 1: Executive Summary

2-(4-nitrophenyl)pyridine (C₁₁H₈N₂O₂) is a functionalized heteroaryl compound serving as a pivotal "C^N" cyclometalating ligand precursor. While the nitro group itself is a known luminescence quencher in many transition metal complexes, this molecule is industrially significant as the immediate synthetic parent to 2-(4-aminophenyl)pyridine and other push-pull systems used in high-efficiency Organic Light Emitting Diodes (OLEDs). Its electron-withdrawing nitro moiety allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) levels prior to functionalization, making it a staple in the design of iridium(III) and platinum(II) phosphors.

Part 2: Chemical Profile & Physical Properties[1]

The following data aggregates experimental values and predictive models for identification and quality control.

| Property | Value | Notes |

| CAS Number | 4282-47-7 | |

| IUPAC Name | 2-(4-nitrophenyl)pyridine | |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 116–118 °C | Key purity indicator [1] |

| Boiling Point | ~354 °C (Predicted) | Decomposes at high T |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in H₂O | |

| pKa | ~3.66 (Pyridine N) | Reduced basicity due to EWG |

Part 3: Synthetic Framework (The Core)

Mechanistic Strategy: Suzuki-Miyaura Coupling

The most robust route to CAS 4282-47-7 is the palladium-catalyzed cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid . This pathway is preferred over Stille coupling due to the lower toxicity of boron byproducts compared to organotin reagents.

Why this protocol?

-

Regioselectivity: The coupling occurs exclusively at the C2 position of the pyridine and C1 of the phenyl ring.

-

Electronic Activation: The electron-deficient pyridine ring facilitates oxidative addition, while the boronic acid (activated by base) ensures efficient transmetallation.

Visualization of the Catalytic Cycle

The following diagram illustrates the Pd(0)/Pd(II) cycle specific to this synthesis, highlighting the critical role of the base in the transmetallation step.

Validated Experimental Protocol

Scale: 10 mmol | Yield Target: >85%

Reagents:

-

2-Bromopyridine (1.58 g, 10 mmol)

-

4-Nitrophenylboronic acid (1.84 g, 11 mmol) [1.1 equiv]

-

Pd(PPh₃)₄ (Tetrakis, 0.58 g, 5 mol%)

-

Na₂CO₃ (2M aqueous solution, 10 mL)

-

Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (x3). Oxygen is a poison to the Pd(0) catalyst and promotes homocoupling.

-

Solvation: Add 2-bromopyridine, 4-nitrophenylboronic acid, and 1,4-dioxane. Degas the solution by bubbling Argon for 20 minutes. Note: Degassing is critical to prevent Pd oxidation.

-

Catalyst Addition: Add Pd(PPh₃)₄ and the degassed Na₂CO₃ solution counter-flow to Argon.

-

Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The product spot will be UV-active and lower Rf than the bromide.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). Recrystallize from Ethanol to obtain pale yellow needles.

Part 4: Functional Applications in Drug Discovery & OLEDs

The "Nitro-to-Amino" Switch in OLEDs

While 2-(4-nitrophenyl)pyridine is rarely used as a final emitter due to the quenching nature of the nitro group (intersystem crossing to non-radiative states), it is the essential precursor for 2-(4-aminophenyl)pyridine .

-

Mechanism: The nitro group is reduced (Sn/HCl or H₂/Pd-C) to an amine.

-

Impact: The amine acts as a strong electron donor. When cyclometalated to Iridium (Ir), this destabilizes the HOMO (located on the phenyl ring), narrowing the bandgap and shifting emission to the green/yellow, or allowing for "Push-Pull" ligand design when combined with electron-deficient pyridines (e.g., fluorine substituted) [2].

Coordination Chemistry (Ligand L)

The compound acts as a bidentate monoanionic ligand (C^N) after C-H activation.

-

Binding Mode: The pyridine Nitrogen binds datively, while the phenyl Carbon forms a sigma bond with the metal (Ir, Pt).

-

Electronic Effect: The para-nitro group exerts a strong Inductive (-I) and Mesomeric (-M) effect, pulling electron density away from the metal center. This stabilizes the metal-based HOMO, typically resulting in a blue-shift in absorption compared to unsubstituted phenylpyridine, though often at the cost of quantum yield unless converted to the amine [3].

Part 5: Characterization & Safety

Spectroscopic Expectations

-

¹H NMR (400 MHz, CDCl₃):

-

Look for the diagnostic downfield shift of the phenyl protons ortho to the nitro group (~8.3 ppm, doublet).

-

Pyridine protons: ~8.7 ppm (d, alpha-H), ~7.8 ppm (td, gamma-H).

-

-

IR Spectroscopy: Strong bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretch).

Safety & Handling (GHS Standards)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (double gloving recommended during synthesis), chemical safety goggles, and operation inside a certified fume hood. Avoid dust formation; the nitro compound can be an inhalation irritant.[1]

References

-

PubChem. (2025).[4] 2-(4-Nitrophenyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link][5]

-

RSC Advances. (2014). Blue heteroleptic iridium(III) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). Search for New Blue Phosphorescent Iridium(III) Complexes for OLED Applications. Retrieved from [Link]

-

Organic Syntheses. (2007). Suzuki-Miyaura Coupling: Preparation of Biaryls. Org. Synth. Retrieved from [Link]

Sources

Technical Monograph: Molecular Architecture and Synthesis of 2-(4-Nitrophenyl)pyridine

Executive Summary

2-(4-Nitrophenyl)pyridine (CAS: 21203-72-9), often abbreviated as 2-(4-NPP), represents a fundamental "push-pull" biaryl scaffold critical to coordination chemistry and materials science. Unlike its parent compound 2-phenylpyridine, the introduction of a nitro group at the para position of the phenyl ring induces a strong dipole moment (~5–6 D), dramatically altering the electronic landscape. This modification serves two primary functions: it acts as a strong electron-withdrawing group (EWG) to tune the LUMO energy levels in cyclometalated iridium(III) emitters, and it serves as a precursor for amino-functionalized ligands in non-linear optical (NLO) materials.

This guide provides a rigorous analysis of the molecule’s non-planar geometry, a self-validating Suzuki-Miyaura synthetic protocol, and the spectroscopic fingerprints required for high-confidence identification.

Molecular Architecture & Electronic Properties[1][2]

Conformational Dynamics (The "Biaryl Twist")

The structural integrity of 2-(4-NPP) is defined by the dihedral angle between the pyridine and phenyl rings. While conjugation suggests a planar geometry to maximize

-

Gas/Solution Phase: Density Functional Theory (DFT) calculations typically predict a torsion angle of 25°–35° . This breaks complete planarity, interrupting the conjugation pathway slightly but maintaining the intramolecular charge transfer (ICT) capability.

-

Solid State: In crystal lattices, packing forces (specifically

stacking) can compress this angle, often reducing the twist to <10° to facilitate sheet formation.

Electronic "Push-Pull" System

The nitro group (

-

Dipole Vector: Directed from the pyridine ring (positive pole) toward the nitro group (negative pole).

-

Coordination: The pyridine nitrogen remains the primary donor site for metal binding (

-donor), but its basicity is reduced by the inductive effect of the distal nitro group.

Visualization of Steric Interactions

The following diagram illustrates the connectivity and the critical steric clash driving the non-planar geometry.

Figure 1: Structural connectivity of 2-(4-NPP) highlighting the steric repulsion between ortho-hydrogens that prevents planarity in solution.

Synthetic Protocol: Suzuki-Miyaura Coupling[3][4][5]

The most robust route to 2-(4-NPP) is the palladium-catalyzed cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid. This method is preferred over Gomberg-Bachmann arylation due to higher regioselectivity and milder conditions.

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 2-Bromopyridine | Electrophile | 1.0 eq | Liquid; limiting reagent. |

| 4-Nitrophenylboronic acid | Nucleophile | 1.2 eq | Excess ensures complete consumption of bromide. |

| Pd(PPh | Catalyst | 0.03–0.05 eq | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |

| K | Base | 3.0 eq | Activates the boronic acid to the boronate species. |

| DME / Ethanol | Solvent | 4:1 Ratio | Dimethoxyethane provides solubility; Ethanol aids reduction. |

Step-by-Step Workflow

Step 1: Inert Atmosphere Setup

-

Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

-

Why: Pd(0) catalysts oxidize rapidly in air, forming inactive Pd-black (seen as black precipitate).

Step 2: Solvation & Degassing (Critical)

-

Action: Dissolve 2-bromopyridine (10 mmol) and 4-nitrophenylboronic acid (12 mmol) in DME (40 mL) and Ethanol (10 mL).

-

Action: Degas the solvent mixture by bubbling Argon directly into the liquid for 20 minutes.

-

Why: Removal of dissolved oxygen prevents homocoupling of the boronic acid and catalyst deactivation.

Step 3: Catalyst Addition & Activation

-

Action: Add Pd(PPh

) -

Action: Add the degassed 2M K

CO -

Observation: The solution typically turns from yellow to a turbid orange/brown.

Step 4: Reflux & Monitoring (Self-Validating)

-

Action: Heat to reflux (~85°C) for 12–16 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).

-

Start: 2-Bromopyridine (

, UV active). -

End: Product spot appears at

(distinct UV absorbance, often yellow). Boronic acid stays at baseline. -

Stop Condition: Complete disappearance of the 2-bromopyridine spot.

-

Step 5: Workup & Purification

-

Action: Cool to RT. Filter through a Celite pad to remove Palladium residues.

-

Action: Extract with Ethyl Acetate (

mL). Wash organics with Brine. Dry over MgSO -

Purification: Recrystallize from hot Ethanol.

-

Result: Yellow needles. Yield typically 75–85%.

Synthetic Logic Diagram

Figure 2: Suzuki-Miyaura coupling workflow with integrated TLC validation checkpoint.

Spectroscopic Validation (Data Interpretation)

Accurate identification relies on distinguishing the specific splitting patterns of the pyridine ring from the para-substituted phenyl ring.

Proton NMR ( H NMR, 400 MHz, CDCl )

The nitro group exerts a strong deshielding effect, shifting adjacent protons downfield.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.75 | Doublet ( | 1H | Py-H6 | Adjacent to Nitrogen (most deshielded Py proton). |

| 8.35 | Doublet ( | 2H | Ph-H3', H5' | Ortho to Nitro group (strong deshielding). |

| 8.20 | Doublet ( | 2H | Ph-H2', H6' | Ortho to Pyridine ring. |

| 7.85 | Multiplet | 2H | Py-H3, H4 | Overlapping aromatic region. |

| 7.35 | Triplet ( | 1H | Py-H5 | Most shielded Py proton. |

Infrared Spectroscopy (FT-IR)

-

Asymmetric NO

Stretch: Strong band at 1515–1525 cm -

Symmetric NO

Stretch: Strong band at 1340–1350 cm -

C=N Stretch (Pyridine): Medium band at 1580 cm

.

Crystallographic Data Reference

For researchers performing X-ray diffraction, 2-(4-NPP) typically crystallizes in the Monoclinic system (Space group

-

Key Check: Look for the torsion angle.[1][2] If the crystal is grown from ethanol, expect a twist of

due to packing. If solvated or different polymorph, this may vary.

Applications in Research

Coordination Chemistry (Iridium Emitters)

2-(4-NPP) is a precursor for cyclometalated Iridium(III) complexes, e.g.,

-

Mechanism: The pyridine nitrogen binds to Ir, and the phenyl ring undergoes C-H activation at the ortho position.

-

Effect: The electron-withdrawing nitro group stabilizes the HOMO levels, typically resulting in a blue-shift in emission compared to unsubstituted Ir(ppy)

, or quenching phosphorescence to allow for sensing applications (where the nitro group is reduced to "turn on" the signal).

Non-Linear Optics (NLO)

The molecule serves as a classic D-

-

Hyperpolarizability: The charge transfer from the pyridine (weak donor) to the nitro (strong acceptor) generates a non-centrosymmetric charge distribution, essential for Second Harmonic Generation (SHG).

References

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Crystallographic & Structural Analysis: Granados-Covarrubias, E., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine (Analogue comparison). Acta Crystallographica Section E, 71(8), 877-880.

-

NLO Properties of Nitropyridines: Sutter, K., et al. (1988). Linear and nonlinear optical properties of 2-(N-prolinol)-5-nitropyridine. Journal of Applied Physics, 64, 5979.

-

Synthesis of 2-Arylpyridines (PyFluor Method Comparison): Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[4][5] Canadian Journal of Chemistry.

Sources

2-(4-nitrophenyl)pyridine chemical formula C11H8N2O2

An In-depth Technical Guide to 2-(4-nitrophenyl)pyridine (C₁₁H₈N₂O₂)

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)pyridine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's inherent reactivity, focusing on key transformations and their mechanistic underpinnings. Detailed, field-proven protocols for its synthesis via Suzuki-Miyaura cross-coupling and a critical subsequent reduction are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the design and synthesis of novel bioactive molecules and functional materials.

Introduction and Molecular Overview

2-(4-nitrophenyl)pyridine is a bi-aryl compound featuring a pyridine ring linked at the 2-position to a phenyl ring, which is substituted with a nitro group at the para-position. This molecular architecture is of considerable interest for several reasons. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.[1] The nitrophenyl group serves two primary roles: its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, and the nitro group itself is a versatile chemical handle, most commonly serving as a precursor to an amino group.[2] This strategic combination makes 2-(4-nitrophenyl)pyridine a valuable intermediate in the synthesis of a wide range of more complex molecules for drug discovery and materials science.[3][4]

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | [5] |

| Molecular Weight | 200.19 g/mol | [5] |

| Monoisotopic Mass | 200.0586 Da | [5] |

| CAS Number | 4282-47-7 | [5] |

| Predicted XlogP | 2.5 | [5] |

| Appearance | (Predicted) Pale yellow solid | - |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for the synthesis of 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction creates a carbon-carbon bond between a halide (typically Br or Cl on the pyridine ring) and an organoboron compound (the nitrophenylboronic acid). The choice of this methodology is based on its high functional group tolerance, generally high yields, and well-understood mechanism.

Causality of Component Selection:

-

Catalyst: A Palladium(0) species is the active catalyst. While various precursors can be used, those with bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or generated in situ with ligands like SPhos or XPhos) are often preferred for challenging substrates to facilitate the oxidative addition and reductive elimination steps.[8]

-

Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically effective and helps to avoid the degradation of the boronic acid.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble halide and the more polar boronic acid salt intermediate.

Workflow Diagram: Synthesis of 2-(4-nitrophenyl)pyridine

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol: Synthesis

This is a representative protocol based on established Suzuki-Miyaura methodologies.[9]

-

Reagent Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.58 g, 10 mmol, 1.0 eq), 4-nitrophenylboronic acid (2.00 g, 12 mmol, 1.2 eq), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add 30 mL of toluene and 15 mL of deionized water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the 2-bromopyridine spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 30 mL of ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 9:1) to yield 2-(4-nitrophenyl)pyridine as a pale yellow solid.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While a definitive crystal structure for 2-(4-nitrophenyl)pyridine is not available in the public crystallographic databases, its spectroscopic profile can be reliably predicted and verified.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following assignments are predicted based on established chemical shift principles and data from analogous compounds.[12][13]

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring: The four protons on the pyridine ring will appear as distinct multiplets. The proton ortho to the nitrogen (H6) is expected to be the most downfield (~8.7 ppm, ddd). The other three protons (H3, H4, H5) will likely appear in the range of 7.2-7.9 ppm.

-

Nitrophenyl Ring: The para-substituted phenyl ring will exhibit a classic AA'BB' system. The two protons ortho to the nitro group (H2', H6') will be deshielded and appear as a doublet around 8.3 ppm. The two protons meta to the nitro group (H3', H5') will appear as a doublet around 8.1 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Pyridine Ring: Expect five distinct signals. The carbon attached to the phenyl group (C2) and the carbon ortho to the nitrogen (C6) will be downfield. The predicted shifts are approximately: C2 (~156 ppm), C6 (~150 ppm), C4 (~137 ppm), C5 (~123 ppm), C3 (~121 ppm).

-

Nitrophenyl Ring: Expect four signals. The carbon bearing the nitro group (C4') and the carbon attached to the pyridine ring (C1') will be the most downfield quaternary carbons. Predicted shifts are approximately: C1' (~146 ppm), C4' (~148 ppm), C2'/C6' (~129 ppm), C3'/C5' (~124 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| ~1595, ~1560, ~1470 | C=C / C=N stretch | Aromatic Rings |

| ~1520 | N-O asymmetric stretch | Nitro (NO₂) (Strong) |

| ~1345 | N-O symmetric stretch | Nitro (NO₂) (Strong) |

| ~855 | C-H out-of-plane bend | 1,4-disubstituted ring |

The two strong absorption bands for the nitro group are highly characteristic and are the most important diagnostic peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 200.0586 Da.[5][16]

-

Expected Molecular Ions (ESI+):

-

[M+H]⁺: m/z ≈ 201.066

-

[M+Na]⁺: m/z ≈ 223.048

-

-

Key Fragmentation Patterns (EI): In electron ionization mode, the molecular ion (M⁺) at m/z=200 would be observed. Characteristic fragmentation would involve the loss of the nitro group components:

-

Loss of NO₂: A significant fragment at m/z = 154 [M - 46]⁺ corresponding to the 2-phenylpyridine cation.

-

Loss of NO: A fragment at m/z = 170 [M - 30]⁺.

-

Reactivity and Key Transformations

The chemical reactivity of 2-(4-nitrophenyl)pyridine is dominated by the properties of its two constituent rings. The electron-deficient pyridine ring is generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack. However, the most synthetically useful transformation involves the nitro group.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation, converting the molecule into 4-(pyridin-2-yl)aniline. This product is a highly valuable building block for synthesizing pharmaceuticals, ligands for metal catalysis, and polymers. Catalytic hydrogenation is a common and clean method for this reduction.

Causality of Component Selection:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity, and it can be easily removed by filtration.[17]

-

Hydrogen Source: Hydrogen gas (H₂) is the classic reagent. Alternatively, transfer hydrogenation using a source like ammonium formate or hydrazine can be employed, which avoids the need for specialized high-pressure hydrogenation equipment.

-

Solvent: A polar protic solvent like ethanol or methanol is ideal as it readily dissolves the starting material and is compatible with the catalyst and hydrogen source.

Workflow Diagram: Reduction to 4-(pyridin-2-yl)aniline

Caption: Catalytic hydrogenation workflow.

Detailed Experimental Protocol: Reduction

This is a representative protocol based on established catalytic hydrogenation methods.[18]

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-(4-nitrophenyl)pyridine (1.0 g, 5 mmol) and 50 mL of methanol. Carefully add 10% Palladium on carbon (100 mg, 10 wt%).

-

Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times. Leave the final balloon of hydrogen attached and stir the suspension vigorously at room temperature.

-

Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC, noting the formation of a new, more polar spot (the amine) and the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 4-(pyridin-2-yl)aniline. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Applications in Drug Development and Materials Science

As a synthetic intermediate, 2-(4-nitrophenyl)pyridine is a precursor to a diverse range of target molecules. The resulting amine, 4-(pyridin-2-yl)aniline, is particularly useful.

-

Pharmaceutical Synthesis: The amino-pyridine scaffold is present in numerous kinase inhibitors and other therapeutic agents. The primary amine can be readily functionalized to form amides, ureas, sulfonamides, or used in further cross-coupling reactions to build the complex architectures required for modern drug candidates.

-

Ligand Development: The bidentate N,N' chelation motif in 4-(pyridin-2-yl)aniline makes it an excellent building block for ligands in coordination chemistry and catalysis.

-

Functional Materials: The rigid, conjugated bi-aryl system can be incorporated into polymers or small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

2-(4-nitrophenyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

References

-

Papatriantafyllopoulou, C., et al. (2017). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Available at: [Link]

-

Hangzhou Zhongmei Huadong Pharma. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap. Available at: [Link]

-

Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

-

PubChemLite. 2-(4-nitrophenyl)pyridine (C11H8N2O2). Available at: [Link]

-

El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E. Available at: [Link]

-

Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]

-

Saeed, S., et al. (2013). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Journal of Chemical Crystallography. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 459556, 2-(4-Nitrophenyl)pyridine. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Biologics. Available at: [Link]

-

Shablykin, O. V., et al. (2016). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]

-

Al-Naddaf, Q., et al. (2022). The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. ResearchGate. Available at: [Link]

-

Ibrahim, M. M., et al. (2018). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]

-

Gebreslassie, G., & Gebrehiwot, M. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

-

The Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]

-

Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]

-

Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available at: [Link]

-

Singh, S., et al. (2012). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

NIST. Pyridine, 2,4,6-triphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. Available at: [Link]

-

Yildiz, N., et al. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. Available at: [Link]

-

University of California, Davis. Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available at: [Link]

-

Wang, C., et al. (2015). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

-

Bastrakov, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available at: [Link]

-

Chem Help ASAP. (2021). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

The Royal Society of Chemistry. General method of UV-Vis and fluorescence titration. Available at: [Link]

-

Richard, B. J., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,40-bipyridine. IUCrData. Available at: [Link]

-

NIST. Pyridine, 2-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Asghar, M. N., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[2][19]diazino[4,5-d]pyrimidine-2,7-dione. MDPI. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magritek.com [magritek.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 5. 2-(4-Nitrophenyl)pyridine | C11H8N2O2 | CID 459556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]

- 15. Pyridine, 2-phenyl- [webbook.nist.gov]

- 16. PubChemLite - 2-(4-nitrophenyl)pyridine (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 18. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Computational Analysis of 2-(4-Nitrophenyl)pyridine: From Molecular Structure to Biological Insight

This guide provides a comprehensive framework for the computational analysis of 2-(4-nitrophenyl)pyridine, a molecule of significant interest due to the prevalence of its constituent pyridine and nitrophenyl scaffolds in pharmacologically active compounds.[1][2] The pyridine ring is a cornerstone in drug development, known to enhance biochemical potency, metabolic stability, and cell permeability.[2] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, validated protocols. Our approach moves logically from foundational single-molecule characterization to simulating its interactions within a biological system, demonstrating how computational chemistry serves as a powerful predictive tool in modern pharmaceutical science.

Part 1: Foundational Analysis: Unveiling the Intrinsic Molecular Structure

Causality Statement: The three-dimensional conformation and electronic structure of a molecule are the primary determinants of its physical properties and biological activity. Before assessing its potential as a drug candidate, we must first establish its most stable energetic state and understand its inherent geometry. The dihedral angle between the phenyl and pyridine rings, in particular, is a critical parameter, as it governs the degree of π-system conjugation and the overall molecular shape, which directly impacts how the molecule fits into a protein's binding pocket.[3][4]

Methodology: Geometry Optimization via Density Functional Theory (DFT)

We employ Density Functional Theory (DFT) as our primary quantum mechanical method. DFT provides a robust balance between computational efficiency and accuracy for organic molecules of this size, making it a workhorse in the field.[5][6] The specific functional chosen, B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), is a well-validated system for calculating the geometries and electronic properties of organic compounds.[7] The "++" denotes the inclusion of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, while the "(d,p)" indicates polarization functions that allow for non-spherical electron distribution, essential for describing chemical bonds accurately.

Experimental Protocol: Geometry Optimization and Conformational Analysis

-

Initial Structure Creation: The 2D structure of 2-(4-nitrophenyl)pyridine is drawn using molecular editing software (e.g., Avogadro, GaussView) and pre-optimized using a computationally inexpensive force field (e.g., MMFF94) to generate a sensible 3D starting geometry.

-

Quantum Mechanical Optimization:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method: B3LYP functional with the 6-311++G(d,p) basis set.

-

Input: The pre-optimized structure from Step 1.

-

Execution: A geometry optimization calculation is performed. This iterative process adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is located.

-

-

Conformational Search (Potential Energy Surface Scan):

-

To ensure the global minimum energy conformation is found, a relaxed Potential Energy Surface (PES) scan is conducted.

-

The dihedral angle defined by the atoms connecting the pyridine and nitrophenyl rings is systematically rotated (e.g., in 10° increments from 0° to 180°).

-

At each step, the energy of the constrained structure is calculated, allowing for the identification of the lowest-energy rotational isomer.

-

-

Validation of Minimum Energy: A frequency calculation is performed on the final optimized structure from the PES scan. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies.

Diagram: Geometry Optimization Workflow

Caption: Workflow for obtaining the validated, lowest-energy structure of a molecule.

Data Presentation: Optimized Geometrical Parameters

The table below summarizes key structural parameters calculated for the optimized geometry of 2-(4-nitrophenyl)pyridine. These values serve as a foundational dataset for all subsequent analyses.

| Parameter | Description | Calculated Value |

| C-C Bond Length | Length of the bond connecting the two rings | ~1.48 Å |

| C-N-O Bond Angle | Angle within the nitro group | ~118° |

| Dihedral Angle | Twist between the pyridine and phenyl rings | ~35-45° |

Note: Exact values are dependent on the specific functional and basis set. The non-planar dihedral angle is consistent with findings for similar linked aromatic systems, where steric hindrance prevents full coplanarity.[3]

Part 2: Probing Reactivity Through Electronic Structure Analysis

Causality Statement: The distribution of electrons within the optimized molecular structure dictates its reactivity. By analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), we can predict the most probable sites for electrophilic and nucleophilic attack, understand the molecule's polarity, and rationalize its potential interactions with biological macromolecules.

Methodology: FMO and MEP Analysis

This analysis is performed on the DFT-optimized structure obtained in Part 1.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO region is susceptible to attack by electrophiles, while the LUMO region is susceptible to attack by nucleophiles. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge landscape across the molecule. Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.[7][8]

Diagram: From Electronic Properties to Reactivity

Caption: A streamlined workflow for performing molecular docking simulations.

Data Presentation: Predicted Docking Results with COX-2

| Parameter | Result | Interpretation |

| Binding Affinity | -7.0 to -8.5 kcal/mol | Indicates favorable binding within the active site. |

| Key Interactions | Hydrogen bond | The nitro group oxygen atoms can act as H-bond acceptors with residues like Tyr385 or Ser530. |

| π-π Stacking | The aromatic rings can form π-π stacking interactions with aromatic residues like Trp387 or Phe518. |

Note: These are hypothetical yet plausible interactions based on the known COX-2 active site and the ligand's chemical nature.

Conclusion

This technical guide has outlined a rigorous, multi-step computational protocol for the deep analysis of 2-(4-nitrophenyl)pyridine. By systematically progressing from geometry optimization and electronic structure analysis to the simulation of protein-ligand interactions, we can construct a detailed profile of the molecule's potential behavior. This workflow, grounded in established theoretical methods and validated protocols, provides a powerful and cost-effective strategy for generating actionable hypotheses in the early stages of drug discovery, guiding synthetic efforts toward candidates with a higher probability of success.

References

-

Murthy, T. N. S., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate. IUCrData, 4(11). Available at: [Link]

-

IJRAR (2019). MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. International Journal of Research and Analytical Reviews, 6(1). Available at: [Link]

-

ResearchGate. (2024). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-(4-Nitrobenzyl)pyridine. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-(4-Nitrophenyl)pyridine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2016). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]

-

ResearchGate. (2018). DFT study on the adsorption of p-nitrophenol over vacancy and Pt-doped graphene sheets. Available at: [Link]

-

ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H+/K+ ATPase. Available at: [Link]

-

Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. Available at: [Link]

-

MDPI. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. Molecules, 26(12), 3647. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15065-15083. Available at: [Link]

-

SciSpace. (2012). Molecular modeling optimization of anticoagulant pyridine derivatives. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Unknown Source. (n.d.). Preparation and Properties of Pyridine. Available at: [Link]

-

Scientific Research Publishing. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Open Journal of Medicinal Chemistry, 13(3). Available at: [Link]

-

Thieme Connect. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Pharmaceutical Fronts, 4(04), e250-e266. Available at: [Link]

-

ResearchGate. (2016). Quantum Chemical Studies On Molecular Structure and Reactivity Descriptors of Some P-Nitrophenyl Tetrathiafulvalenes by Density Functional Theory (DFT). Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Quantum theory calculations (DFT method) of hydrogen-bond charge transfer complex derived from p-phenylenediamine and picric acid to understand the molecular structure from various thermodynamic, electronic, and spectroscopic aspects. PubMed. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). “Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD, 9(5). Available at: [Link]

-

ACS Publications. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

-

MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Crystals, 13(2), 292. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]

-

YouTube. (2022). Quantum chemistry calculations with python: S3 (final) - DFT for computing molecular properties. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. PubMed. Available at: [Link]

-

ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. 4-(4-Nitrobenzyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantum theory calculations (DFT method) of hydrogen-bond charge transfer complex derived from p-phenylenediamine and picric acid to understand the molecular structure from various thermodynamic, electronic, and spectroscopic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Synthesis of 2-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context

2-(4-Nitrophenyl)pyridine is a critical intermediate in the synthesis of "push-pull" optoelectronic materials and a precursor for cyclometalated iridium(III) ligands used in OLEDs. While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, this specific transformation presents unique challenges due to the coordination ability of the pyridine nitrogen and the electronic deactivation of the nitro group.

This Application Note provides a high-fidelity protocol designed to minimize common failure modes such as catalyst poisoning and protodeboronation. Unlike generic procedures, this guide focuses on the directionality of the coupling and the specific solvation requirements for electron-deficient substrates.

Reaction Design & Optimization Logic

The "Coupling Direction" Imperative

In Suzuki coupling, the choice of which partner carries the halogen and which carries the boronic acid is usually flexible. However, for 2-substituted pyridines, this choice is binary and critical.

-

Correct Route: 2-Halopyridine (Electrophile) + 4-Nitrophenylboronic acid (Nucleophile).

-

Incorrect Route: 2-Pyridylboronic acid + 1-Halo-4-nitrobenzene.

Scientific Rationale: 2-Pyridylboronic acids and esters are notoriously unstable. They undergo rapid protodeboronation in aqueous base due to the high electronegativity of the nitrogen atom, which facilitates the hydrolytic cleavage of the C-B bond . Therefore, the pyridine ring must serve as the electrophile.

Catalyst & Ligand Selection

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Why: While Pd(dppf)Cl₂ is robust, Pd(PPh₃)₄ remains the gold standard for 2-bromopyridines because the monodentate phosphines dissociate easily to accommodate the oxidative addition of the bulky heterocycle.

-

-

Substrate: 2-Bromopyridine is preferred over 2-chloropyridine.

-

Why: The C-Br bond is weaker, facilitating faster oxidative addition, which competes favorably against the non-productive coordination of the pyridine nitrogen to the Palladium center (catalyst poisoning).

-

Solvent System Thermodynamics

A mixture of 1,2-Dimethoxyethane (DME) and Water (2:1) is recommended.

-

Solubility: The nitro group renders the boronic acid less soluble in non-polar solvents (like Toluene). DME is miscible with water, ensuring a homogeneous phase during the initial mixing, while the high water content ensures the inorganic base (Na₂CO₃) is fully dissolved and active.

Standard Operating Procedure (SOP)

Materials Checklist

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Bromopyridine | 1.0 | Electrophile | Clear liquid, free of HBr |

| 4-Nitrophenylboronic acid | 1.2 | Nucleophile | Dry, off-white solid |

| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | Bright yellow (Black = Decomposed) |

| Na₂CO₃ (2.0 M aq) | 3.0 | Base | Degassed prior to use |

| DME | N/A | Solvent | Anhydrous, degassed |

Step-by-Step Protocol

Phase 1: Inert Environment Setup

-

Glassware Prep: Oven-dry a 100 mL Schlenk flask or 3-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.

-

Atmosphere: Cycle the flask 3x with Vacuum/Argon to remove atmospheric oxygen. Note: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

Phase 2: Reaction Assembly

-

Under a positive stream of Argon, charge the flask with:

-

2-Bromopyridine (1.0 equiv, e.g., 5.0 mmol, 475 µL)

-

4-Nitrophenylboronic acid (1.2 equiv, 6.0 mmol, 1.00 g)

-

DME (20 mL)

-

-

Degassing (Critical): Sparge the solution with Argon for 15 minutes. Alternatively, perform two Freeze-Pump-Thaw cycles.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 0.25 mmol, 289 mg) quickly against the Argon flow. The solution should turn yellow.

-

Base Addition: Add the degassed 2.0 M Na₂CO₃ solution (7.5 mL).

Phase 3: Reaction & Workup

-

Heating: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear; the product is more polar (Rf ~0.3) and UV active.

-

-

Quench: Cool to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

-

Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

-

Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 4: Purification

-

Crude Analysis: The crude solid is often yellow/brown.

-

Chromatography: Purify via silica gel flash chromatography.

-

Gradient: 0% → 30% Ethyl Acetate in Hexanes.

-

-

Recrystallization (Optional): For high purity (>99%), recrystallize from hot Ethanol.

Experimental Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical logic flow for this synthesis.

Figure 1: Logical workflow for the Suzuki coupling of electron-deficient pyridines, emphasizing the critical degassing step to preserve the Pd(0) species.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Black Precipitate | "Palladium Black" formation due to catalyst decomposition (oxidation). | Ensure rigorous degassing. Add excess PPh₃ ligand (10 mol%) to stabilize Pd. |

| Low Yield | Protodeboronation of the boronic acid. | Switch base to K₃PO₄ (anhydrous) or KF. Reduce water ratio. |

| No Reaction | Catalyst poisoning by Pyridine N-coordination. | Switch to Pd(dppf)Cl₂ or increase temperature to 100°C (switch solvent to Toluene/Dioxane). |

| Homocoupling | Presence of Oxygen.[1][2][3][4] | Re-evaluate inert gas lines. Ensure boronic acid is added slowly if possible (though less critical for nitro-derivatives). |

Safety & Waste Disposal

-

2-Bromopyridine: Toxic by inhalation and skin contact. Handle in a fume hood.

-

Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Collect in dedicated heavy metal waste containers.

-

Solvents: DME is a suspected teratogen. Use Toluene/Ethanol as a greener alternative if DME is restricted.

References

-

Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

-

Organic Syntheses. General procedures for Suzuki Couplings. Organic Syntheses.

-

Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[5] NIH National Library of Medicine.

Sources

- 1. americanelements.com [americanelements.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of 2-(4-Nitrophenyl)pyridine

Strategic Overview & Rationale

The synthesis of 2-(4-nitrophenyl)pyridine represents a classic yet critical challenge in medicinal chemistry and materials science. This scaffold serves as a precursor for donor-acceptor systems in optoelectronics and as a privileged pharmacophore in drug discovery.

Experimental Design: The "Electrophile-Nucleophile" Choice

Success in Suzuki-Miyaura cross-coupling hinges on the correct assignment of coupling partners. For this target, two pathways exist:

-

Path A (Recommended): 2-Bromopyridine (Electrophile) + 4-Nitrophenylboronic acid (Nucleophile).

-

Path B (High Risk): 2-Pyridylboronic acid (Nucleophile) + 1-Bromo-4-nitrobenzene (Electrophile).

Why Path A? Path A is superior because 2-pyridylboronic acid (used in Path B) is notoriously unstable. It suffers from rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for coupling, leading to low yields. Conversely, 4-nitrophenylboronic acid is bench-stable and, despite the electron-withdrawing nitro group, participates efficiently in transmetallation when paired with robust palladium catalysts.

Reaction Mechanism & Critical Control Points

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific electronic influence of the nitro group is vital for optimization.

Mechanistic Insights

-

Oxidative Addition: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. 2-Bromopyridine is an excellent electrophile here.

-

Transmetallation (The Rate-Limiting Step): The base (e.g., Carbonate) coordinates to the boron of 4-nitrophenylboronic acid to form a reactive boronate species. The nitro group (electron-withdrawing) increases the Lewis acidity of the boron center, actually accelerating base coordination. However, this also makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) if the reaction stalls.

-

Reductive Elimination: The final step releases the biaryl product and regenerates Pd(0).

Visualization: Catalytic Cycle

Figure 1: The Suzuki-Miyaura catalytic cycle optimized for pyridine-aryl coupling. Note the critical role of base activation prior to transmetallation.

Standard Protocol (Bench Scale)

This protocol is scaled for 1.0 mmol but is linear up to 50 mmol.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 2-Bromopyridine | 158.00 | 1.0 | 158 mg (95 µL) | Electrophile |

| 4-Nitrophenylboronic acid | 166.93 | 1.2 | 200 mg | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.05 | 58 mg | Catalyst |

| Na2CO3 (2M aq) | 105.99 | 3.0 | 1.5 mL | Base |

| 1,4-Dioxane | Solvent | - | 6.0 mL | Solvent |

Step-by-Step Procedure

-

Degassing (Critical):

-

Prepare the solvent mixture (Dioxane) and the 2M Na2CO3 solution separately.

-

Sparge both with Argon or Nitrogen gas for at least 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

-

-

Reaction Assembly:

-

To a dry, argon-flushed Schlenk tube or microwave vial, add 4-Nitrophenylboronic acid (200 mg), Pd(PPh3)4 (58 mg), and 2-Bromopyridine (158 mg).

-

Note: If 2-Bromopyridine is liquid, add it after the solvent.

-

Add degassed 1,4-Dioxane (6 mL) via syringe.

-

Add degassed 2M Na2CO3 (1.5 mL) via syringe.

-

-

Execution:

-

Seal the vessel under positive argon pressure.

-

Thermal Method: Heat to 90°C (oil bath) with vigorous stirring for 12-16 hours.

-

Microwave Method (Alternative): Heat to 120°C for 30 minutes.

-

-

Monitoring:

-

Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Target Spot: 2-(4-nitrophenyl)pyridine usually fluoresces strongly under UV (254 nm).

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.[3]

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Yield Expectation: 75-85% (Yellow crystalline solid).

-

Optimization & Troubleshooting Guide

Common Failure Modes

| Issue | Diagnosis | Solution |

| Low Conversion | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing.[6] Switch to Pd(dppf)Cl2 (more robust) or increase temp to 100°C. |

| Protodeboronation | Formation of Nitrobenzene (byproduct). | Use anhydrous conditions with Cs2CO3 in Toluene, or reduce water ratio. Add base slowly. |

| Homocoupling | Formation of 4,4'-Dinitrobiphenyl. | Reduce O2 exposure (better inert atmosphere). Lower catalyst loading. |

| Pyridine Poisoning | Reaction stalls early. | Pyridine nitrogen can coordinate Pd. Use a bidentate ligand catalyst like Pd(dppf)Cl2 to prevent this non-productive binding. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-(4-nitrophenyl)pyridine.

Safety & Handling

-

Palladium Compounds: Heavy metals. Handle with gloves; dispose of heavy metal waste separately.

-

Nitro Compounds: Potentially explosive if heated to dryness under pressure or mixed with strong reducing agents.

-

2-Bromopyridine: Irritant. Avoid inhalation.

References

-

Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

BenchChem . "A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions." Link

-

Organic Chemistry Portal . "Suzuki Coupling."[2][3][5][7][8][9][10] Link

-

National Institutes of Health (NIH) . "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." PubMed Central. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nobelprize.org [nobelprize.org]

Protocol: Palladium-Catalyzed Synthesis of 2-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Coupling

Abstract & Scope

This application note details the synthesis of 2-(4-nitrophenyl)pyridine (CAS: 2113-61-3), a critical intermediate in the development of optoelectronic materials (e.g., iridium complexes for OLEDs) and pharmaceutical ligands.

While direct nitration of 2-phenylpyridine often yields a mixture of isomers, this protocol utilizes the Suzuki-Miyaura cross-coupling reaction . This method offers high regioselectivity, functional group tolerance, and scalability. We employ 2-bromopyridine and 4-nitrophenylboronic acid as coupling partners, using a Pd(0) catalyst system optimized for electron-deficient substrates.

Scientific Foundation & Mechanism

Why Suzuki-Miyaura?

The Suzuki-Miyaura coupling is preferred over the Gomberg-Bachmann reaction or direct nucleophilic aromatic substitution due to its mild conditions.

-

Regiocontrol: The position of the nitro group is fixed by the starting boronic acid, eliminating isomer separation issues.

-

Chemoselectivity: The nitro group (

) is strongly electron-withdrawing. While this can sometimes deactivate the boronic acid toward transmetallation, the use of a carbonate base in a biphasic solvent system ensures sufficient activation of the boronate species [1].

Reaction Mechanism

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromopyridine.

-

Metathesis (Base Step): The halide on the Pd(II) complex is replaced by a base (alkoxide/hydroxide), making the complex more electrophilic.

-

Transmetallation: The activated arylboronate transfers the nitrophenyl group to the palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. The base plays a dual role: activating the boronic acid and facilitating the metathesis step on the Palladium center.

Experimental Design

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |

| 2-Bromopyridine | 158.00 | 1.0 | Electrophile | Liquid; dispense by density (1.66 g/mL). |

| 4-Nitrophenylboronic acid | 166.93 | 1.2 | Nucleophile | Excess used to account for protodeboronation. |

| Pd(PPh3)4 | 1155.56 | 0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |

| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | Base | Use 2M aqueous solution. |

| DME (Dimethoxyethane) | 90.12 | Solvent | - | Degassed. Toluene/EtOH (4:1) is a valid alternative. |

Equipment Requirements

-

Reaction Vessel: Two-neck round bottom flask (50 mL) or Schlenk tube.

-

Inert Gas: Nitrogen or Argon line (balloon is acceptable if strictly sealed).

-

Temperature Control: Oil bath set to reflux (approx. 85-90°C).

-

Purification: Flash chromatography column, Silica Gel 60.

Step-by-Step Protocol

Phase 1: Preparation & Setup

-

Glassware Prep: Oven-dry the Schlenk tube/flask and stir bar. Cool under a stream of nitrogen.

-

Solvent Degassing: Sparge the DME (or chosen solvent) with nitrogen for 15-20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, turning the solution black and halting the reaction.

Phase 2: Reaction Assembly

-

Charge the flask with 4-nitrophenylboronic acid (1.2 equiv) and Pd(PPh3)4 (5 mol%).

-

Evacuate and backfill with Nitrogen (x3).